molecular formula C20H17ClN2O2 B2732805 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 946226-85-3

2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2732805
CAS No.: 946226-85-3
M. Wt: 352.82
InChI Key: QBIAZLLOFVGAQL-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution Reaction: The 4-chlorophenyl group can be introduced via a substitution reaction using appropriate chlorinated precursors.

    Coupling with Isoquinoline Derivative: The final step involves coupling the isoxazole derivative with a 3,4-dihydroisoquinoline derivative under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: Various substitution reactions can be carried out on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, isoxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for similar activities.

Medicine

In medicinal chemistry, such compounds are investigated for their potential as therapeutic agents. They may act on specific biological targets to treat diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific biological activity. Generally, isoxazole derivatives may interact with enzymes, receptors, or other proteins, modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenylisoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • 2-(5-(4-methylphenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Uniqueness

The presence of the 4-chlorophenyl group in 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-17-7-5-15(6-8-17)19-11-18(22-25-19)12-20(24)23-10-9-14-3-1-2-4-16(14)13-23/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIAZLLOFVGAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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